3-(5-Bromoindolin-1-yl)piperidine-2,6-dione
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Overview
Description
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione is a complex organic compound that features a brominated indole moiety attached to a piperidinedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione typically involves the bromination of an indole precursor followed by a series of condensation reactions to form the piperidinedione ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-brominated compounds.
Scientific Research Applications
3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of brominated indoles on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety may play a crucial role in binding to these targets, while the piperidinedione structure could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
- 3-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
- 3-(5-Iodo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione
Uniqueness
Compared to its analogs, 3-(5-Bromo-2,3-dihydro-1H-indol-1-yl)-2,6-piperidinedione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
3-(5-bromo-2,3-dihydroindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13BrN2O2/c14-9-1-2-10-8(7-9)5-6-16(10)11-3-4-12(17)15-13(11)18/h1-2,7,11H,3-6H2,(H,15,17,18) |
InChI Key |
MTWQJCOTZCEJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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